

Ethylaminoethanol: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Ethylaminoethanol*

Cat. No.: *B8294368*

[Get Quote](#)

Introduction

Ethylaminoethanol, also known as N-ethylethanolamine, is an organic compound featuring both an amine and a primary alcohol functional group. This bifunctionality makes it a versatile building block in organic synthesis and a valuable component in various industrial applications. For researchers, scientists, and professionals in drug development, a thorough understanding of its chemical and physical properties, synthesis, and potential applications is crucial. This technical guide provides an in-depth overview of **ethylaminoethanol**, its CAS number, molecular structure, and relevant experimental protocols.

Chemical and Molecular Identity

Ethylaminoethanol is registered under the CAS number 110-73-6.[1][2] Its molecular formula is C4H11NO, and it has a molecular weight of 89.14 g/mol .[1][2]

Molecular Structure:

The structure of **ethylaminoethanol** consists of an ethyl group attached to the nitrogen atom of ethanolamine.

- Linear Formula: C2H5NHCH2CH2OH
- SMILES: C(NCC)CO

- InChI: 1S/C4H11NO/c1-2-5-3-4-6/h5-6H,2-4H2,1H3

Physicochemical and Toxicological Properties

A summary of the key physicochemical and toxicological data for **ethylaminoethanol** is presented in the tables below for easy reference and comparison.

Table 1: Physical and Chemical Properties of **Ethylaminoethanol**

Property	Value	Reference
Appearance	Clear, colorless to slightly yellow liquid	[3]
Odor	Amine-like	[3]
Melting Point	-90 °C	[4]
Boiling Point	169-170 °C	[4]
Density	0.914 g/mL at 25 °C	[4]
Flash Point	78 °C (172.4 °F)	
Solubility	Miscible in water	[3]
Vapor Pressure	<1 mmHg at 20 °C	[4]
Refractive Index	n _{20/D} 1.441	[4]

Table 2: Toxicological Data for **Ethylaminoethanol**

Parameter	Value	Species	Reference
LD50 Oral	1073 mg/kg	Rat	[5]
LD50 Dermal	3670 mg/kg	Rat	[5]
LC50 Inhalation	>2.17 mg/L (4 h)	Rat	[5]
Skin Corrosion/Irritation	Corrosive (Category 1B)	[5]	
Serious Eye Damage/Irritation	Causes serious eye damage	[5]	

Experimental Protocols

Detailed methodologies for the synthesis of **ethylaminoethanol** and its application as a corrosion inhibitor are provided below. These protocols are intended to serve as a guide for laboratory work.

Synthesis of Ethylaminoethanol via Disproportionation of N-Ethyldiethanolamine

This method produces **ethylaminoethanol** by the catalytic disproportionation of N-ethyldiethanolamine.

Materials:

- N-Ethyldiethanolamine
- Manganese oxide catalyst or alkali metal hydroxide-supporting zirconium oxide catalyst[\[3\]](#)
- 15% Ammonia water
- 46% Aqueous solution of manganese nitrate hexahydrate
- Reactor suitable for liquid-phase or gas-phase reactions at elevated temperatures

Catalyst Preparation (Manganese Oxide):

- To 100 g of 15% ammonia water, add 186 g of a 46% aqueous solution of manganese nitrate hexahydrate to precipitate manganese hydroxide.
- Filter the resulting manganese hydroxide.
- Dry the filtered solid at 120°C for 2 hours.
- Calcine the dried solid in a stream of air at 500°C for 5 hours to obtain the manganese oxide catalyst.
- Press the obtained manganese oxide at 70 MPa and then pulverize it.
- Classify the resulting powder to a mesh size of 10 to 16.^[3]

Reaction Procedure (Gas-Phase Disproportionation):

- Set up a gas-phase reactor with the prepared manganese oxide catalyst.
- Heat the reactor to the reaction temperature, typically between 300 to 450°C.
- Introduce N-ethyldiethanolamine into the reactor. The reaction can be performed in the presence of a gas like hydrogen, nitrogen, or oxygen.^[6]
- The reacted gas mixture is then passed through water to absorb the **ethylaminoethanol** product.^[6]
- The resulting aqueous solution can be further purified by distillation to isolate **ethylaminoethanol**.

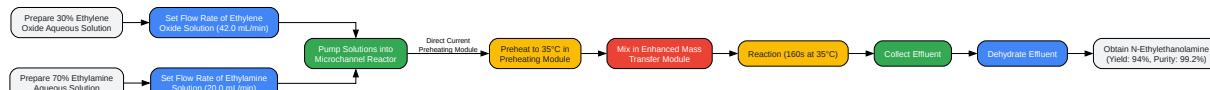
Application as a Corrosion Inhibitor: Weight Loss Method

This protocol details the evaluation of **ethylaminoethanol**'s efficacy as a corrosion inhibitor for mild steel in an acidic medium.

Materials:

- Mild steel coupons with known dimensions and surface area

- Corrosive medium (e.g., 1 M HCl)
- **Ethylaminoethanol**
- Analytical balance (precision ± 0.1 mg)
- Polishing papers of various grits
- Acetone and distilled water
- Glass beakers


Procedure:

- Mechanically polish the mild steel coupons with progressively finer grades of polishing paper to achieve a mirror finish.
- Degrease the coupons with acetone, wash with distilled water, and dry thoroughly.
- Accurately weigh each coupon using an analytical balance and record the initial weight.
- Prepare the corrosive solutions with and without various concentrations of **ethylaminoethanol**.
- Immerse each coupon in a separate beaker containing the test solution, ensuring it is fully submerged.
- After a predetermined immersion period (e.g., 24 hours), carefully remove the coupons.
- Gently clean the coupons to remove corrosion products, rinse with distilled water and acetone, and dry.
- Reweigh the coupons and record the final weight.
- Calculate the corrosion rate (CR) and the inhibition efficiency (IE%) using the following formulas:
 - Corrosion Rate (mm/year): $CR = (8.76 \times 10^4 \times W) / (A \times T \times D)$

- W = Weight loss in grams
- A = Surface area of the coupon in cm²
- T = Immersion time in hours
- D = Density of mild steel in g/cm³
- Inhibition Efficiency (%): $IE\% = [(CR_0 - CR_i) / CR_0] \times 100$
 - CR_0 = Corrosion rate without inhibitor
 - CR_i = Corrosion rate with inhibitor

Experimental Workflow Visualization

The following diagram illustrates the experimental workflow for the synthesis of **ethylaminoethanol** from ethylene oxide and ethylamine in a continuous flow microchannel reactor.

[Click to download full resolution via product page](#)

Caption: Synthesis of **Ethylaminoethanol** via Continuous Flow Microchannel Reactor.

Applications in Research and Drug Development

Ethylaminoethanol serves as a key intermediate in the synthesis of a variety of organic molecules.^[5] Its applications in the pharmaceutical and research sectors include:

- Building Block for Pharmaceuticals: It is used in the synthesis of various active pharmaceutical ingredients.[2]
- Corrosion Inhibition: **Ethylaminoethanol** and its derivatives are effective corrosion inhibitors for various metals and alloys, a property of interest in the development of protective formulations.[5]
- Solvent and Reagent: Due to its physical properties, it can be used as a solvent or a reagent in organic synthesis.[7]
- Biochemical Research: It is used as a basic amino alcohol compound in biochemical research.[1]

Signaling Pathways

Currently, there is limited specific information available in the scientific literature detailing the direct interaction of **ethylaminoethanol** with specific signaling pathways. Its primary role in a biological context is more as a precursor or a component in the synthesis of more complex, biologically active molecules rather than a direct modulator of cellular signaling. Further research may elucidate any potential direct biological activities.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. scbt.com [scbt.com]
- 2. Ethylaminoethanol | Eastman [eastman.com]
- 3. EP2910544A1 - 2-(ethylamino)ethanol production method - Google Patents [patents.google.com]
- 4. 2-(Ethylamino)ethanol = 98 110-73-6 [sigmaaldrich.com]
- 5. biomall.in [biomall.in]

- 6. US9365492B2 - 2-(ethylamino)ethanol production method - Google Patents
[patents.google.com]
- 7. eqipped.com [eqipped.com]
- To cite this document: BenchChem. [Ethylaminoethanol: A Comprehensive Technical Guide for Researchers and Drug Development Professionals]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8294368#ethylaminoethanol-cas-number-and-molecular-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com